![molecular formula C7H12O5 B3265974 Butanedioic acid, methoxy-, dimethyl ester CAS No. 4148-97-4](/img/structure/B3265974.png)
Butanedioic acid, methoxy-, dimethyl ester
Overview
Description
“Butanedioic acid, methoxy-, dimethyl ester” is a chemical compound with the molecular formula C7H12O5 . It is also known as “Succinic acid, methoxy-, dimethyl ester”, “Dimethyl methoxybutane-1,4-dioate”, “DL-Malic acid, methyl ether, dimethyl ester”, and "2-Methoxy-succinic acid dimethyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C7H12O5/c1-10-5(7(9)12-3)4-6(8)11-2/h5H,4H2,1-3H3
. This indicates that the molecule consists of 7 carbon atoms, 12 hydrogen atoms, and 5 oxygen atoms .
Scientific Research Applications
Renewable Ester Applications
Butanedioic acid, methoxy-, dimethyl ester, also known as Dimethyl Succinate (DMS), has significant applications as a renewable ester, particularly as a fuel additive and solvent. A study by Umrigar, Chakraborty, & Parikh (2022) emphasized its potential in these areas. The research utilized microwave-assisted esterification and optimized parameters such as reaction time, microwave power, and catalyst dosing for the esterification of Succinic acid with methanol, yielding high conversion rates and selectivity for DMS.
Catalytic Applications
The compound also plays a role in catalysis, particularly in asymmetric hydroformylation of unsaturated esters. Kollár, Consiglio, & Pino (1987) synthesized Dimethyl 2-(formylmethyl)butanedioate with significant enantiomeric excess using a PtCl(SnCl3)[(R,R)-DIOP] catalyst, showcasing its application in stereochemical synthesis and catalysis processes (Kollár, Consiglio, & Pino, 1987).
Chemical Synthesis and Modification
In chemical synthesis, [(1-Amino-6-hydroxy-2(1H)-pyrimidinylidene)hydrazone]butanedioic acid dimethyl esters were utilized in the cyclocondensation of 3-amino-2-hydrazino-4(3H)-pyrimidinones. This reaction, studied by Bitha, Hlavka, & Lin (1988), demonstrates its utility in the formation of complex organic structures (Bitha, Hlavka, & Lin, 1988).
properties
IUPAC Name |
dimethyl 2-methoxybutanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-10-5(7(9)12-3)4-6(8)11-2/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGCYHISZCRQFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961747 | |
Record name | Dimethyl 2-methoxybutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40961747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4148-97-4 | |
Record name | Dimethyl 2-methoxybutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40961747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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